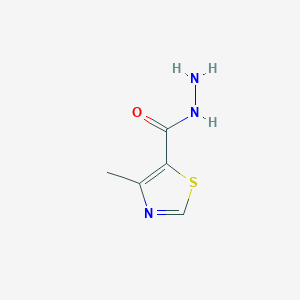

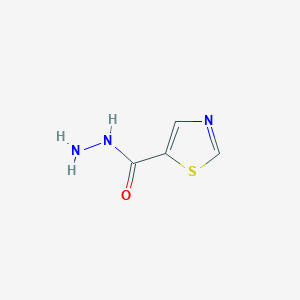

4-甲基-1,3-噻唑-5-甲酰肼

描述

4-Methyl-1,3-thiazole-5-carbohydrazide is a compound that falls within the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and applications in various fields, including agriculture and medicine.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of N-tert-butyl-N'-acyl-5-methyl-1,2,3-thiadiazole-4-carbohydrazides involves the design and creation of novel compounds with potential bioactivity. The process includes characterizing the structures by melting points, 1H NMR, IR, ESI-MS, and elemental analysis . Another method reported for synthesizing disubstituted thiazoles is through a base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates, which is considered a click chemistry reaction due to its simplicity and efficiency .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex and is often studied using various spectroscopic and theoretical methods. For example, an experimental and theoretical study on 4-methylthiadiazole-5-carboxylic acid, a similar compound to 4-Methyl-1,3-thiazole-5-carbohydrazide, utilized density functional theory (DFT) to investigate the electronic structure, spectral features, and hydrogen bonding . This study provides insights into the stability of conformers, vibrational analysis, and the strength of intermolecular hydrogen bonds, which are crucial for understanding the molecular properties of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which are essential for their applications in different industries. For instance, the photodecomposition of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones, a related class of compounds, proceeds via a biradical mechanism, leading to the formation of carbodiimides . This reaction's clean and efficient nature suggests potential for industrial, agricultural, and medicinal applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and substituents. These properties include melting points, solubility, thermal stability, and reactivity. For example, the synthesis of new polyhydrazides based on 1,3,4-thiadiazole moieties involves characterizing the polymers by elemental and spectral analyses, viscometry, and solubility tests. The thermal properties are determined by thermal gravimetric analyses and differential thermal analysis, which are correlated with their structure . Understanding these properties is vital for the development of new materials and compounds with specific desired characteristics.

科学研究应用

杀幼虫活性

N. P 等人 (2021) 的一项研究报告了 4-甲基-1,3-噻唑-5-甲酰肼衍生物的新型腙的合成,证明了对按蚊的杀幼虫活性很有希望。这表明在控制蚊子种群和对抗疟疾方面具有潜在应用。

抗癌潜力

S. M. Gomha 等人 (2017) 的研究重点是合成新的噻唑和 1,3,4-噻二唑衍生物,包括 4-甲基-1,3-噻唑-5-甲酰肼,显示出显着的抗癌活性。这表明其在癌症研究和治疗中的潜在应用。

抗菌和抗病毒活性

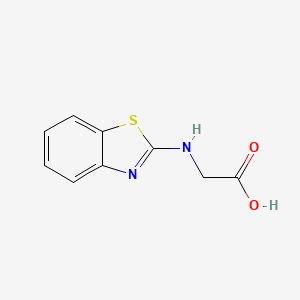

Jie Zhang (2008) 发现,使用 4-甲基噻唑-5-甲酰肼合成的二茂铁-噻唑酰腙对细菌和人类免疫缺陷病毒 1 型逆转录酶表现出显着的活性 (Zhang,2008)。这突出了其在开发新的抗菌和抗病毒剂方面的潜力。

抗菌和抗结核剂

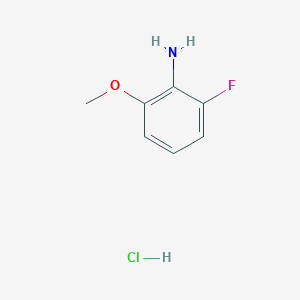

F. Ur 等人 (2004) 合成了 6-甲基咪唑并[2,1-b]噻唑-5-甲酰肼的衍生物,证明了对包括结核分枝杆菌在内的多种病原体的抗菌活性 (Ur 等人,2004)。这表明其在治疗细菌感染和结核病方面的适用性。

缓蚀

T. Salman 等人 (2019) 探讨了使用 4-甲基-2-(吡啶-3-基)噻唑-5-甲酰肼作为盐酸中低碳钢的高效缓蚀剂,证明了其在工业应用中的潜力 (Salman 等人,2019)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

未来方向

There is ongoing research into the potential uses of 4-Methyl-1,3-thiazole-5-carbohydrazide and related compounds. For example, some derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have shown significant antimicrobial activity . Another promising candidate is acyl-hydrazone 12, obtained from condensation with 4-bromo-benzaldehyde, which has shown potent growth inhibitory effects .

作用机制

Target of Action

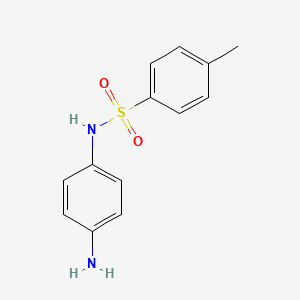

Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a variety of enzymes, receptors, and biochemical pathways, suggesting that 4-Methyl-1,3-thiazole-5-carbohydrazide may have similar targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different physiological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

The lipophilicity of thiazole derivatives has been studied, which can influence their pharmacokinetic properties .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

属性

IUPAC Name |

4-methyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-4(5(9)8-6)10-2-7-3/h2H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRMUFUNXPTTHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293760 | |

| Record name | 4-methyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89179-72-6 | |

| Record name | NSC91890 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

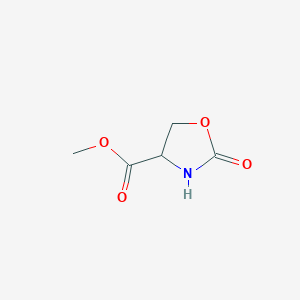

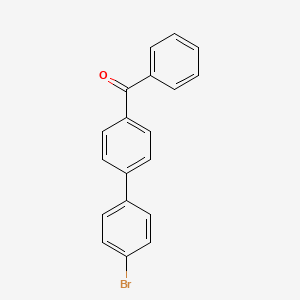

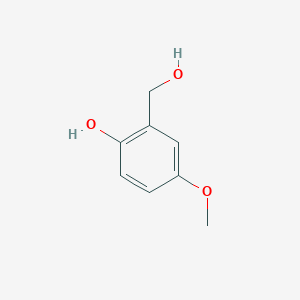

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)